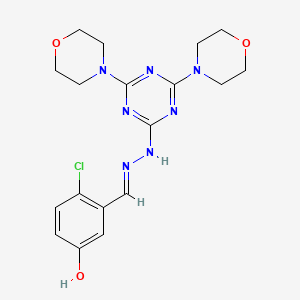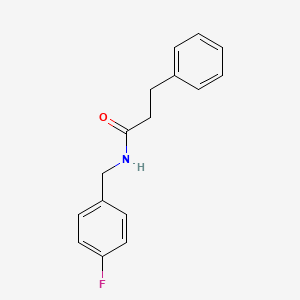
N-(4-fluorobenzyl)-3-phenylpropanamide
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-phenylpropanamide is a compound of interest due to its structural features, which include a fluorobenzyl group attached to a phenylpropanamide backbone. Research into similar compounds has focused on their synthesis, molecular structure, and potential biological activities, providing insights into their chemical and physical properties.
Synthesis Analysis
The synthesis of this compound and related derivatives typically involves multi-step chemical processes starting from commercially available precursors. For instance, the synthesis of N-(4-morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives demonstrates a high yield and purity, indicating efficient synthetic routes with minimal side reactions (Loganathan et al., 2015).
Molecular Structure Analysis
Crystal structure analysis of compounds similar to this compound reveals significant details about their molecular conformation. For example, studies on N-[2-(trifluoromethyl)phenyl]benzamides show that the dihedral angles between benzene rings can vary, affecting the compound's overall molecular geometry and potentially its reactivity and interactions (Suchetan et al., 2016).
Chemical Reactions and Properties
This compound and its derivatives can undergo various chemical reactions, influencing their chemical properties. The introduction of fluorine atoms often affects the compound's reactivity, making it a subject of interest in the synthesis of more complex molecules. For instance, fluorine substitution has been utilized to modify biological properties and improve the efficiency of synthesis routes in related compounds (Pandey & Rao, 2004).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal morphology, are crucial for their application in various fields. Studies involving similar compounds have highlighted the importance of understanding these properties to tailor the compounds for specific uses (Goel et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are vital for the application of this compound and its derivatives. Research into similar compounds has provided insights into how substitutions on the benzyl and propanamide moieties affect these properties, guiding the development of new compounds with desired characteristics (Yang, 2012).
Wissenschaftliche Forschungsanwendungen
1. Drug Discovery and Development
Studies have utilized N-(4-fluorobenzyl)-3-phenylpropanamide in the context of drug discovery, particularly for its potential in treating human immunodeficiency virus (HIV). The compound has been part of research investigating metabolism and disposition of potent HIV integrase inhibitors, using techniques like 19F-nuclear magnetic resonance (NMR) spectroscopy (Monteagudo et al., 2007).
2. Antimicrobial Activity
Research has been conducted on derivatives of this compound, examining their antimicrobial activities. For instance, a study synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and evaluated their antimicrobial activities, finding significant effects against certain bacterial and fungal strains (Ahsan et al., 2016).
3. Radiopharmaceuticals and Neuroimaging
This compound has also been investigated in the synthesis of radiopharmaceuticals. For example, research on the synthesis of o- and p-[18F]fluorobenzyl bromides has explored their application in the preparation of labeled neuroleptics, contributing to the field of neuroimaging (Hatano et al., 1991).
4. Cancer Research
There has been interest in utilizing this compound derivatives in cancer research. Studies have explored the synthesis of novel compounds with this structure and their cytotoxic activities against various cancer cell lines, providing insights into potential therapeutic applications (Vallri et al., 2020).
5. Molecular Pharmacology
Research has also focused on the molecular pharmacology aspects of derivatives of this compound, such as their binding affinities and receptor interactions. This is evident in studies evaluating synthetic cannabinoids and their activities as CB1/CB2 receptor agonists (Doi et al., 2017).
Wirkmechanismus
Target of Action
The primary target of N-(4-fluorobenzyl)-3-phenylpropanamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of beta-amyloid peptide. By interacting with Beta-secretase 1, the compound could potentially disrupt the normal production and accumulation of beta-amyloid peptide, which is a key factor in the pathogenesis of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential ability to modulate the activity of Beta-secretase 1 and influence the production of beta-amyloid peptide . This could potentially lead to a decrease in the accumulation of beta-amyloid plaques in the brain, a hallmark of Alzheimer’s disease.
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(4-fluorobenzyl)-3-phenylpropanamide are yet to be fully explored. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the fluorobenzyl and phenylpropanamide groups present in the molecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBLSOQJYDQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327129 | |
| Record name | N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
392740-97-5 | |
| Record name | N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)

![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)
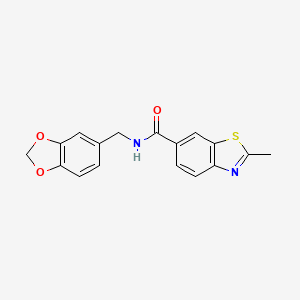
![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
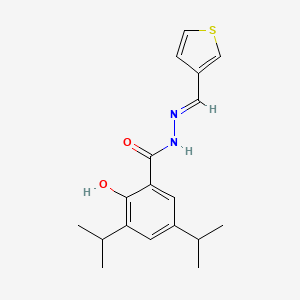
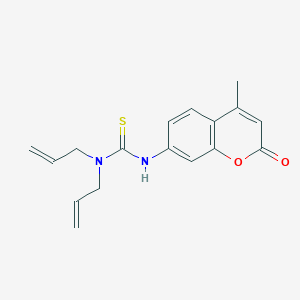
![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)
